3-({3-[(2s)-2-Amino-2-Carboxyethyl]-5-Methyl-2,6-Dioxo-3,6-Dihydropyrimidin-1(2h)-Yl}methyl)-5-Phenylthiophene-2-Carboxylic Acid
Overview
Description
The compound “ACET” refers to acetylene, also known as ethyne, with the chemical formula C₂H₂. Acetylene is a hydrocarbon and the simplest alkyne, characterized by its linear structure with a carbon-carbon triple bond. This colorless gas is widely used as a fuel and a chemical building block. It is unstable in its pure form and is usually handled as a solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylene can be produced through several methods:
Calcium Carbide Method: This traditional method involves the reaction of calcium carbide (CaC₂) with water to produce acetylene and calcium hydroxide[ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]
Hydrocarbon Cracking: Acetylene can also be produced by the partial combustion of hydrocarbons such as methane or ethane at high temperatures.
Wacker Process: This involves the oxidation of ethene using a homogeneous palladium/copper catalyst system.
Industrial Production Methods
The industrial production of acetylene primarily relies on the calcium carbide method due to its cost-effectiveness and simplicity. The process involves heating calcium carbonate to produce calcium oxide, which is then reacted with coke to form calcium carbide. The calcium carbide is subsequently reacted with water to produce acetylene .
Chemical Reactions Analysis
Types of Reactions
Acetylene undergoes various types of chemical reactions, including:
Addition Reactions: Due to the presence of a triple bond, acetylene readily undergoes addition reactions with halogens, hydrogen halides, and other reagents.
Polymerization: Acetylene can polymerize to form polyacetylene, a conductive polymer.
Oxidation: Acetylene can be oxidized to form acetic acid or other oxygenated products.
Common Reagents and Conditions
Hydrogenation: Acetylene reacts with hydrogen in the presence of a catalyst such as palladium to form ethene or ethane.
Halogenation: Acetylene reacts with halogens like chlorine or bromine to form dihalides.
Hydration: In the presence of a catalyst such as mercuric sulfate, acetylene reacts with water to form acetaldehyde.
Major Products Formed
Ethene and Ethane: From hydrogenation reactions.
Dihalides: From halogenation reactions.
Acetaldehyde: From hydration reactions.
Scientific Research Applications
Acetylene has numerous applications in scientific research:
Organic Synthesis: Acetylene is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Material Science: Acetylene is used in the production of conductive polymers and other advanced materials.
Chemical Industry: Acetylene is a precursor for the synthesis of acetic acid, vinyl chloride, and other important industrial chemicals.
Mechanism of Action
The mechanism of action of acetylene in chemical reactions involves the addition of reagents to the carbon-carbon triple bond. This addition can occur through various pathways, including electrophilic addition, nucleophilic addition, and radical addition. The triple bond’s high electron density makes it a reactive site for these additions .
Comparison with Similar Compounds
Similar Compounds
Ethene (Ethylene): Ethene is a simpler alkene with a double bond, making it less reactive than acetylene.
Propene (Propylene): Propene is another alkene with a double bond and a similar reactivity pattern to ethene.
Butyne: Butyne is an alkyne with a longer carbon chain than acetylene, making it less reactive.
Uniqueness
Acetylene’s uniqueness lies in its high reactivity due to the carbon-carbon triple bond, making it a versatile building block in organic synthesis. Its ability to undergo a wide range of addition reactions sets it apart from other hydrocarbons .
Properties
IUPAC Name |
3-[[3-[(2S)-2-amino-2-carboxyethyl]-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-11-8-22(10-14(21)18(25)26)20(29)23(17(11)24)9-13-7-15(30-16(13)19(27)28)12-5-3-2-4-6-12/h2-8,14H,9-10,21H2,1H3,(H,25,26)(H,27,28)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZDCKMQSBGXAH-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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